3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione

Description

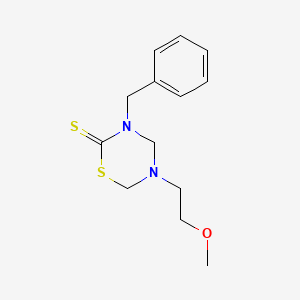

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound featuring a 1,3,5-thiadiazinane-2-thione core. The compound’s structure includes a benzyl group at the 3-position and a 2-methoxyethyl substituent at the 5-position. The methoxyethyl group introduces polarity via its ether oxygen, which may influence solubility and intermolecular interactions compared to purely alkyl or hydroxy-substituted analogs.

Properties

IUPAC Name |

3-benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS2/c1-16-8-7-14-10-15(13(17)18-11-14)9-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUSOJDXPSTGRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CN(C(=S)SC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate thiourea derivatives with benzyl halides and 2-methoxyethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiadiazinane derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves the reaction of thiourea derivatives with benzyl halides and 2-methoxyethyl halides. The process is facilitated by bases such as sodium hydroxide or potassium carbonate to promote nucleophilic substitution reactions. Optimizing reaction conditions like temperature and solvent choice is crucial for enhancing yield and purity during industrial production.

Chemistry

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various transformations to yield derivatives with tailored properties.

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Studies have shown that derivatives of thiadiazinane compounds exhibit significant antibacterial and antifungal activities.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in tumor cells.

Medicinal Chemistry

The unique structure of this compound makes it a candidate for therapeutic development. Its interactions with molecular targets can lead to the design of novel drugs aimed at treating infectious diseases or cancer.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties such as:

- Polymers : It can be incorporated into polymer matrices to enhance material performance.

- Coatings : The compound's reactivity allows it to be used in formulating coatings with improved durability and resistance.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Activity : A study demonstrated that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The structure-function relationship was explored to optimize activity.

- Cancer Research : Research indicated that this compound could induce apoptosis in specific cancer cell lines through mitochondrial pathways. Further studies are ongoing to elucidate the precise mechanisms involved.

- Material Science : The incorporation of this thiadiazinane into polymer systems resulted in enhanced mechanical properties and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

- Ring Conformation: The thiadiazinane ring typically adopts an envelope conformation, as seen in 3-benzyl-5-butyl-... .

- Intermolecular Interactions : Weak intramolecular hydrogen bonds (e.g., C–H···S interactions) are common in these derivatives , but the methoxy oxygen could introduce additional van der Waals interactions.

Physicochemical Properties

- Molecular Weight and Formula : The target compound’s molecular formula is inferred as C₁₃H₁₈N₂OS₂ (based on ), with a molecular weight of ~294.4 g/mol.

- Solubility: Likely soluble in DCM (similar to ) and moderately soluble in ethanol.

- Stability : Thiadiazinane-2-thiones are generally stable under ambient conditions but may decompose at high temperatures (>200°C) .

Research Findings and Implications

- Synthetic Optimization: The methoxyethyl group’s introduction could be achieved using 2-methoxyethylamine in place of ethanolamine , with yields expected to mirror those of hydroxyethyl analogs (75–80%).

- Bioactivity Prospects : Given the efficacy of methoxyethyl-containing compounds in HDAC inhibition , the target compound warrants evaluation against fungal and protozoal targets.

- Structural Modifications : Replacing the benzyl group with bulkier aryl groups (e.g., benzo[d]thiazol derivatives ) may further enhance bioactivity.

Biological Activity

3-Benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione is a compound belonging to the thiadiazine family, characterized by its unique structural features and significant biological activities. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is . The structure features a thiadiazine ring that contributes to its pharmacological profile. The presence of the benzyl and methoxyethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds with the thiadiazine nucleus exhibit a broad spectrum of antimicrobial activities. For instance:

- Antibacterial : Studies indicate that derivatives of thiadiazine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antifungal : The compound has demonstrated effectiveness against several fungal pathogens, suggesting potential for use in treating fungal infections.

- Antiviral : Some studies have reported antiviral properties against specific viruses, indicating that this compound may interfere with viral replication processes.

| Activity Type | Pathogens Tested | Results |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Significant inhibition observed |

| Antifungal | C. albicans, A. niger | Effective at low concentrations |

| Antiviral | Influenza virus | Reduced viral load in vitro |

Antiparasitic Properties

Thiadiazine derivatives are also noted for their antiparasitic activities. For example:

- Leishmanicidal : Compounds similar to this compound have shown activity against Leishmania species.

- Antiprotozoal : The compound may exhibit activity against protozoan parasites such as Trypanosoma.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.

- Interference with Nucleic Acid Synthesis : Some studies suggest that thiadiazines can interfere with DNA or RNA synthesis in target organisms.

Case Studies

Several case studies highlight the efficacy of thiadiazine derivatives in clinical and laboratory settings:

-

Study on Antibacterial Activity :

- A study conducted by Coro et al. (2005) evaluated the antibacterial effects of various thiadiazine derivatives against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and increased antibacterial potency.

-

Antifungal Efficacy Study :

- Research published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the thiadiazine ring enhanced antifungal activity against resistant strains of Candida species.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-benzyl-5-(2-methoxyethyl)-1,3,5-thiadiazinane-2-thione, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : The compound can be synthesized via a multi-step reaction involving benzylamine, carbon disulfide, and formaldehyde in aqueous KOH, followed by nucleophilic substitution with 2-methoxyethylamine. Key parameters include pH control (e.g., phosphate buffer at pH 7.8), reaction time (4–6 hours for intermediate formation), and stoichiometric ratios (e.g., 1:1 molar ratio of benzylamine to 2-methoxyethylamine). Yield optimization can be achieved using factorial design to test variables like temperature (room temp vs. reflux), solvent polarity (ethanol vs. dichloromethane), and catalyst loading .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for benzyl protons (δ 4.2–4.5 ppm for N–CH2–Ph), methoxyethyl groups (δ 3.3–3.5 ppm for O–CH3), and thione sulfur environments (δ 160–180 ppm in 13C NMR) .

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula (e.g., C13H18N2OS2 requires m/z 294.08) .

- X-ray crystallography : Resolve envelope conformation of the thiadiazinane ring and dihedral angles (e.g., 81.22° between benzyl and thiadiazinane planes) to confirm stereochemistry .

Q. How can researchers assess the compound’s bioactivity, and what in vitro assays are suitable for preliminary screening?

- Methodological Answer : Use antimicrobial assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Compare results to reference compounds (e.g., ciprofloxacin) and validate with triplicate experiments. For example, analogs like 3-(4-benzothiazolyl) derivatives showed MIC values ranging from 1–19 µg/mL, indicating structure-dependent activity .

Advanced Research Questions

Q. How can mechanistic insights into the cyclization step of 1,3,5-thiadiazinane-2-thione synthesis be obtained using kinetic studies or computational modeling?

- Methodological Answer :

- Kinetic profiling : Monitor intermediate formation (e.g., dithiocarbamate salts) via in situ FTIR or HPLC to identify rate-limiting steps (e.g., formaldehyde addition) .

- DFT calculations : Model transition states to assess energy barriers for ring closure. For example, intramolecular H-bonding (C–H⋯S interactions) may stabilize intermediates during cyclization .

Q. What strategies resolve contradictions in bioactivity data across structural analogs (e.g., variable MIC values)?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity trends. For instance, halogenated analogs (e.g., 4-bromo derivatives) often exhibit enhanced antimicrobial potency due to increased lipophilicity .

- Statistical validation : Apply ANOVA or multivariate regression to account for variability in biological replicates. In one study, MIC discrepancies ≤2 µg/mL were attributed to assay plate edge effects .

Q. How can factorial design optimize the synthesis while minimizing byproduct formation?

- Methodological Answer : Use a 2k factorial design to test variables:

- Factors : Temperature (25°C vs. 60°C), solvent (ethanol vs. DMF), and molar excess of formaldehyde (1.5x vs. 2x).

- Response variables : Yield (%) and purity (HPLC area %). For example, higher formaldehyde excess (2x) may reduce unreacted amine byproducts but increase dimerization risks .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks guide the design of 1,3,5-thiadiazinane-2-thione derivatives for targeted bioactivity?

- Methodological Answer :

- Pharmacophore modeling : Identify critical motifs (e.g., thione sulfur for hydrogen bonding, benzyl groups for hydrophobic interactions) using software like Schrödinger’s Phase. For example, the thione moiety in related compounds interacts with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

- QSAR models : Train regression models on logP, polar surface area, and MIC data to predict activity of novel derivatives .

Q. How does crystallographic data inform structural modifications to enhance stability or solubility?

- Methodological Answer : Analyze packing diagrams to identify intermolecular interactions (e.g., π-π stacking of benzyl groups) that reduce solubility. Introducing polar substituents (e.g., hydroxyl or amine groups) disrupts crystal lattice energy, as seen in analogs with 5-carboxyethyl side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.